molecular formula C14H22ClN3O2 B1407509 {2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride CAS No. 1638612-93-7

{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride

Cat. No. B1407509
CAS RN: 1638612-93-7
M. Wt: 299.79 g/mol
InChI Key: DQLOSKRIZWRJNE-UHFFFAOYSA-N
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Description

“{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” is a chemical compound with the molecular formula C14H22ClN3O2 . It is also known as 2-amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethan-1-one hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21N3O2.ClH/c1-2-19-13-6-4-3-5-12(13)16-7-9-17(10-8-16)14(18)11-15;/h3-6H,2,7-11,15H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” is 263.34 . Other physical and chemical properties are not available in the current data.

Scientific Research Applications

Synthesis and Applications in Antimicrobial Activities

  • Compounds related to piperazine derivatives, including those with structures similar to the specified compound, have been synthesized and screened for antimicrobial activities. Some of these compounds exhibited good or moderate activities against microorganisms (Bektaş et al., 2007).

Synthesis Processes

  • Studies on the synthesis of 1-acetyl-4-(4-hydroxyphenyl) piperazine, which is structurally related to the specified compound, have yielded improved processes with better yield and lower costs (Jiang Da-feng, 2010).

Crystal Structure Analysis

  • Research on similar compounds' crystal structure and Hirshfeld surface analysis has provided insights into the molecular structure and potential applications of these types of compounds (Ullah & Stoeckli-Evans, 2021).

Development of Dual Antihypertensive Agents

  • Piperazine derivatives have been synthesized and evaluated as potential dual antihypertensive agents, highlighting their potential therapeutic applications (Marvanová et al., 2016).

Antibacterial Activity

  • Terazosin hydrochloride, which shares structural similarities, has been synthesized and tested for antibacterial activity, indicating the compound's potential in antimicrobial applications (Kumar et al., 2021).

Bioactivity Studies

  • Mannich bases with piperazines, including compounds structurally related to the specified compound, have been synthesized and evaluated for their bioactivities, including cytotoxic and anticancer effects (Gul et al., 2019).

Luminescent Properties and Electron Transfer

  • Studies on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents, similar to the specified compound, have been conducted, revealing potential applications in photophysical processes (Gan et al., 2003).

Mechanism of Action

Target of Action

The primary target of the compound “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors due to their significant role in various neurological conditions .

Mode of Action

The compound “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” interacts with its primary targets, the alpha1-adrenergic receptors, by binding to them . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects .

Biochemical Pathways

The interaction of “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” with the alpha1-adrenergic receptors affects several biochemical pathways. These pathways are involved in numerous neurodegenerative and psychiatric conditions . The downstream effects of these pathways can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

The pharmacokinetics of “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

The molecular and cellular effects of the action of “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” are primarily due to its interaction with the alpha1-adrenergic receptors . This interaction can lead to changes in the activity of these receptors, affecting various physiological processes .

Action Environment

The action, efficacy, and stability of “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” can be influenced by various environmental factors. These factors can include the presence of other molecules, the pH of the environment, and the temperature

Safety and Hazards

The safety information for this compound includes the GHS07 pictogram and the hazard statements H302, H312, H332 . These hazard statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2.ClH/c1-2-19-13-6-4-3-5-12(13)16-7-9-17(10-8-16)14(18)11-15;/h3-6H,2,7-11,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLOSKRIZWRJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride

CAS RN

1638612-93-7
Record name Ethanone, 2-amino-1-[4-(2-ethoxyphenyl)-1-piperazinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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